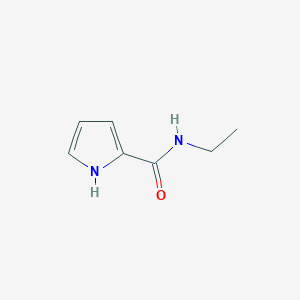

N-Ethyl-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-8-7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVGHVLRIOSKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626259 | |

| Record name | N-Ethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156741-80-9 | |

| Record name | N-Ethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Ethyl-1H-pyrrole-2-carboxamide: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of N-Ethyl-1H-pyrrole-2-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this document combines available information on related structures with predicted properties from computational models to offer a comprehensive profile.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These values are critical for understanding the compound's behavior in biological systems and for guiding its development as a potential therapeutic agent.

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| CAS Number | 156741-80-9 | [1] |

| Melting Point | Not available | Experimental determination required. |

| Boiling Point | Not available | Experimental determination required. |

| Water Solubility | Predicted to be soluble | Qualitative prediction based on structure. |

| pKa (acidic) | ~17 | Predicted for the pyrrole N-H proton. |

| pKa (basic) | ~ -2 | Predicted for the amide carbonyl oxygen. |

| LogP | 0.6 - 1.2 | Predicted values vary between different models. |

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.[2]

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Aqueous Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in water.

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa can be determined by potentiometric titration.

Procedure:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve as the pH at which half of the compound is ionized.

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

Procedure:

-

A solution of this compound is prepared in one of the two immiscible solvents (n-octanol or water).

-

A known volume of this solution is mixed with a known volume of the second solvent in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in each phase is determined by a suitable analytical method.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis Workflow

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of N-alkyl-pyrrole-2-carboxamides. A common approach involves the amidation of a pyrrole-2-carboxylic acid derivative.

Caption: Proposed synthesis workflow for this compound.

Structure-Activity Relationship (SAR) Insights

Pyrrole-2-carboxamide derivatives have been investigated for various biological activities, notably as antibacterial agents. Structure-activity relationship studies on related compounds suggest that modifications at the N1 position of the pyrrole ring and on the amide nitrogen can significantly influence their biological profile.

Caption: Structure-Activity Relationship (SAR) considerations for pyrrole-2-carboxamide derivatives.

Potential Biological Signaling Pathway Involvement

Based on the known antibacterial activity of similar pyrrole-carboxamide compounds, a potential mechanism of action could involve the inhibition of essential bacterial enzymes. For instance, some derivatives are known to target bacterial topoisomerases or other enzymes involved in cell wall synthesis.

Caption: Conceptual mechanism of action for antibacterial pyrrole-2-carboxamides.

References

Spectroscopic Profile of N-Ethyl-1H-pyrrole-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for N-Ethyl-1H-pyrrole-2-carboxamide. Due to the limited availability of published spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds, including 1H-pyrrole-2-carboxamide and other N-alkylated pyrrole derivatives. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided to facilitate empirical verification.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.5 - 9.5 | br s | 1H | N-H (pyrrole) | Chemical shift can be highly variable depending on concentration and solvent. |

| ~6.8 - 7.0 | m | 1H | H5 (pyrrole) | |

| ~6.6 - 6.8 | m | 1H | H3 (pyrrole) | |

| ~6.1 - 6.3 | m | 1H | H4 (pyrrole) | |

| ~6.0 - 6.5 | br s | 1H | N-H (amide) | |

| ~3.3 - 3.5 | q | 2H | -CH₂- | J-coupling with -CH₃ protons is expected. |

| ~1.1 - 1.3 | t | 3H | -CH₃ | J-coupling with -CH₂- protons is expected. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~160 - 165 | C=O (amide) | |

| ~125 - 130 | C2 (pyrrole) | Carbon attached to the carboxamide group. |

| ~120 - 125 | C5 (pyrrole) | |

| ~110 - 115 | C3 (pyrrole) | |

| ~108 - 112 | C4 (pyrrole) | |

| ~34 - 38 | -CH₂- | |

| ~14 - 16 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H Stretch (pyrrole and amide) |

| ~3100 - 3000 | Medium | C-H Stretch (aromatic) |

| ~2970 - 2850 | Medium | C-H Stretch (aliphatic) |

| ~1650 - 1630 | Strong | C=O Stretch (Amide I) |

| ~1580 - 1550 | Medium | N-H Bend (Amide II) |

| ~1500 - 1400 | Medium | C=C Stretch (pyrrole ring) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 110 | [M - C₂H₄]⁺ or [M - N₂H₂]⁺ |

| 95 | [M - C₂H₅N]⁺ |

| 67 | [C₄H₅N]⁺ (Pyrrole ring fragment) |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-alkyl-pyrrole-2-carboxamides involves the amidation of a pyrrole-2-carboxylic acid derivative.[1]

Materials:

-

Pyrrole-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Ethylamine (in a suitable solvent like THF or as a gas)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Acid Chloride Formation: Pyrrole-2-carboxylic acid is converted to its acid chloride. In a fume hood, dissolve pyrrole-2-carboxylic acid in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude pyrrole-2-carbonyl chloride.

-

Amidation: The crude pyrrole-2-carbonyl chloride is dissolved in anhydrous DCM. The solution is cooled to 0 °C, and a solution of ethylamine and triethylamine in DCM is added dropwise. The reaction mixture is stirred at room temperature for several hours.

-

Work-up and Purification: The reaction mixture is washed with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [2][3][4]

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Infrared (IR) Spectroscopy [5][6][7]

-

Sample Preparation: For a solid sample, a small amount of this compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid or dissolved sample, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS) [8][9][10]

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for small organic molecules.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. inchemistry.acs.org [inchemistry.acs.org]

- 4. web.mit.edu [web.mit.edu]

- 5. amherst.edu [amherst.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. webassign.net [webassign.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. htds.fr [htds.fr]

N-Ethyl-1H-pyrrole-2-carboxamide: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis of N-Ethyl-1H-pyrrole-2-carboxamide. Detailed experimental protocols for its synthesis and characterization are presented, supported by tabulated spectral data and logical workflow diagrams to facilitate understanding and replication.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of 1H NMR, 13C NMR, and HRMS. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: HRMS Data for this compound

| Ionization Mode | Calculated m/z | Measured m/z | Formula |

| ESI+ | Data not available | Data not available | C₇H₁₁N₂O⁺ ([M+H]⁺) |

Note: Specific spectral data for the title compound was not found in the provided search results. The tables are structured for data insertion upon availability.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A general and effective method for the synthesis of N-substituted pyrrole-2-carboxamides involves the amidation of a pyrrole-2-carboxylic acid derivative.

Materials:

-

Pyrrole-2-carbonyl chloride

-

Ethylamine

-

Anhydrous diethyl ether

-

Saturated sodium hydrogen carbonate solution

-

Magnesium sulfate

Procedure:

-

Dissolve pyrrole-2-carbonyl chloride in anhydrous diethyl ether.

-

Slowly add a solution of ethylamine in anhydrous diethyl ether to the stirred solution from step 1. The reaction is exothermic and may require cooling.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Wash the ether solution with a saturated sodium hydrogen carbonate solution to neutralize any excess acid.

-

Separate the organic layer, dry it over magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire spectra using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR: Acquire proton-decoupled spectra. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed to confirm the elemental composition of the synthesized compound.

Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The high-resolution measurement provides the accurate mass, which can be used to confirm the elemental formula.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the structural characterization of the compound.

The Multifaceted Biological Activities of Pyrrole-2-Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Pyrrole-2-carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial cellular processes such as tubulin polymerization and the activity of key enzymes like histone methyltransferases.

Quantitative Anticancer Data

The anticancer efficacy of various pyrrole-2-carboxamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12l | U251 (Glioblastoma) | 2.29 ± 0.18 | [1] |

| A549 (Lung Carcinoma) | 3.49 ± 0.30 | [1] | |

| Compound 5c | HOP-92 (Lung Cancer) | >10 (43.19% growth inhibition at 10 µM) | [1] |

| UO-31 (Renal Cancer) | >10 (21.18% growth inhibition at 10 µM) | [1] | |

| Compound 5g | KM12 (Colon Cancer) | >10 (82.02% growth inhibition at 10 µM) | [1] |

| Pyrrole Hydrazone 1C | Human Melanoma | 44.63 ± 3.51 | [1] |

| FAK inhibitor 10b | A549 (Lung Carcinoma) | 0.8 | [1] |

| Pyrrolyl-indole hybrid 3a | HT29 (Colon Adenocarcinoma) | LC50 = 9.31 | [2] |

| UACC-62 (Melanoma) | LC50 = 8.03 | [2] | |

| OVCAR-8 (Ovarian Carcinoma) | LC50 = 6.55 | [2] | |

| SN12C (Renal Cell Carcinoma) | LC50 = 3.97 | [2] | |

| BT-549 (Breast Carcinoma) | LC50 = 6.39 | [2] | |

| Pyrrolyl-indole hybrid 3h | T47D (Breast Cancer) | 2.4 | [2] |

Mechanism of Action: Inhibition of Tubulin Polymerization

A significant mechanism of anticancer activity for some pyrrole-2-carboxamide derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to mitotic arrest and subsequent apoptosis in cancer cells.

Inhibition of Tubulin Polymerization by Pyrrole-2-Carboxamide Derivatives.

Mechanism of Action: EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer development through the silencing of tumor suppressor genes. Certain pyrrole-3-carboxamide derivatives have been identified as potent EZH2 inhibitors. While the provided data is for a pyrrole-3-carboxamide, the general pathway is relevant.

References

An In-depth Technical Guide to the Stability and Storage of N-Ethyl-1H-pyrrole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Ethyl-1H-pyrrole-2-carboxamide. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document combines general information from Safety Data Sheets (SDSs) with established principles of chemical stability for related pyrrole-carboxamide structures. Furthermore, it outlines standard experimental protocols for stability testing based on the International Council for Harmonisation (ICH) guidelines, enabling researchers to generate specific data as required.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | Generic Chemical Databases |

| Molecular Weight | 138.17 g/mol | Generic Chemical Databases |

| Appearance | Off-white to yellow or brown crystalline powder or solid | Supplier Information |

| Solubility | Soluble in methanol and ethyl acetate | Supplier Information |

Stability Profile and Degradation Pathways

General Stability:

-

The compound is generally considered stable under recommended storage conditions.[1]

-

Avoid exposure to heat, flames, sparks, and strong oxidizing agents.[2][3]

Potential Degradation Pathways:

-

Hydrolysis: The amide linkage is susceptible to hydrolysis under strong acidic or alkaline conditions, which would yield 1H-pyrrole-2-carboxylic acid and ethylamine. Studies on other pyrrole derivatives have shown instability in strongly acidic and alkaline media.

-

Oxidation: The pyrrole ring can be sensitive to oxidation, potentially leading to ring-opening or the formation of polymeric byproducts.

-

Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light. Photostability testing is recommended to assess this potential liability.

A logical workflow for assessing the stability of this compound is presented below.

References

Unveiling the Therapeutic Promise of N-Ethyl-1H-pyrrole-2-carboxamide: A Technical Guide to Potential Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. This technical guide explores the potential therapeutic targets of N-Ethyl-1H-pyrrole-2-carboxamide by examining the well-established mechanisms of action of its structural analogs. While specific data for this compound is limited in publicly available literature, the extensive research on related pyrrolamides provides a strong foundation for predicting its therapeutic potential across several key disease areas, including infectious diseases, cancer, and neurological disorders.

Antibacterial Activity: Targeting Bacterial Topoisomerases

A significant body of research highlights the potent antibacterial properties of pyrrole-2-carboxamide derivatives, primarily through the inhibition of bacterial type II topoisomerases, namely DNA gyrase (GyrB) and topoisomerase IV (ParE).[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drug development.

Mechanism of Action: Pyrrolamides act as ATP-competitive inhibitors of the GyrB and ParE subunits.[2] By binding to the ATP-binding pocket, these compounds prevent the conformational changes necessary for enzyme function, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[2][3] This mechanism is distinct from that of fluoroquinolones, suggesting a potential for these compounds to be effective against fluoroquinolone-resistant strains.[3]

In silico studies have also suggested that some pyrrole derivatives may target UDP-N-acetylenolpyruvylglucosamine reductase, an enzyme involved in peptidoglycan synthesis.[1]

Quantitative Data on Pyrrolamide Analogs:

| Compound Class | Target | Organism | IC50 / MIC | Reference |

| Hydroxyisopropyl pyridazine pyrrolamide | DNA Gyrase (GyrB) | Staphylococcus aureus | IC50 = 49 nM | [2] |

| Hydroxyisopropyl pyridazine pyrrolamide | Topoisomerase IV (ParE) | Staphylococcus aureus | IC50 = 1.513 µM | [2] |

| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids | DNA Gyrase | Various Bacteria | Good inhibitory activity | [1] |

| 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | DNA Gyrase | Mycobacterium tuberculosis H37Rv | IC50 < 5 nM | [1] |

| 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | Mycobacterium tuberculosis H37Rv | MIC = 0.03 µg/mL | [1] |

Experimental Protocols:

-

DNA Gyrase Inhibition Assay: The supercoiling activity of DNA gyrase is measured in the presence of relaxed plasmid DNA, ATP, and varying concentrations of the inhibitor. The degree of supercoiling is assessed by agarose gel electrophoresis.

-

Minimum Inhibitory Concentration (MIC) Determination: Bacterial cultures are incubated with serial dilutions of the compound to determine the lowest concentration that inhibits visible growth.

Signaling Pathway and Experimental Workflow:

Caption: Inhibition of DNA gyrase by pyrrolamides.

Antitubercular Activity: Targeting MmpL3

Derivatives of pyrrole-2-carboxamide have emerged as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[4] MmpL3 is an essential transporter responsible for shuttling mycolic acids, crucial components of the mycobacterial cell wall, to the periplasm. Its inhibition leads to a compromised cell envelope and bacterial death.

Mechanism of Action: Pyrrole-2-carboxamides are thought to bind to a hydrophobic pocket within the MmpL3 transporter, disrupting its function. Structure-activity relationship (SAR) studies have shown that bulky substituents on the carboxamide and electron-withdrawing groups on the pyrrole ring enhance anti-TB activity.[4]

Quantitative Data on Pyrrole-2-carboxamide Analogs against M. tuberculosis:

| Compound | R1 (on Pyrrole) | R2 (on Carboxamide) | MIC (µg/mL) | Cytotoxicity IC50 (µg/mL) | Reference |

| Analog with adamantyl group | 2,4-dichlorophenyl | Adamantyl | < 0.016 | > 64 | [4] |

| Analog with fluorophenyl moiety | Fluorophenyl | Adamantyl | < 0.016 | > 64 | [4] |

Experimental Protocols:

-

MmpL3 Target Engagement Assay: The potency of compounds against wild-type and mutated MmpL3-expressing Mycobacterium smegmatis is measured to confirm target engagement.

-

Mycolic Acid Biosynthesis Assay: The effect of the compounds on mycolic acid synthesis is determined using a [14C] acetate metabolic labeling assay.

Logical Relationship Diagram:

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to N-Ethyl-1H-pyrrole-2-carboxamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The N-Ethyl-1H-pyrrole-2-carboxamide core represents a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a diverse array of therapeutic agents. Its inherent structural features, including a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a hydrophobic pyrrole ring, provide a versatile template for designing molecules with high affinity and selectivity for various biological targets. This technical guide delves into the synthesis, biological activities, and structure-activity relationships of compounds built upon this core, with a particular focus on its role in the development of kinase inhibitors for oncology and other therapeutic areas.

The this compound Core: A Building Block for Targeted Therapies

The pyrrole-2-carboxamide moiety is a key pharmacophore found in numerous biologically active compounds, demonstrating a broad spectrum of activities including anticancer, antibacterial, antifungal, and antiviral properties.[1] The strategic placement of an ethyl group at the N1 position of the pyrrole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile.

A prime example of the successful application of this scaffold is in the structure of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1] Sunitinib features a more complex N-substituted ethylamine chain, but the fundamental N-substituted-1H-pyrrole-2-carboxamide core is central to its inhibitory activity against key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the amidation of a corresponding pyrrole-2-carboxylic acid or its activated derivative with ethylamine.

General Synthetic Workflow

Caption: General Synthetic Workflow for this compound Derivatives.

Experimental Protocol: General Procedure for the Synthesis of Pyrrole-2-carboxamides

The following is a generalized protocol based on common synthetic methodologies for preparing pyrrole-2-carboxamide derivatives.

Step 1: Synthesis of Pyrrole-2-carboxylic Acid (if not commercially available)

-

Bromination of Pyrrole: A solution of pyrrole-2-carboxylic acid in acetic acid and carbon tetrachloride is cooled. A solution of bromine in acetic acid is added dropwise. The precipitated product is collected and can be recrystallized.[4]

-

Esterification: The resulting brominated pyrrole-2-carboxylic acid is refluxed with an alcohol (e.g., methanol) and a catalytic amount of strong acid (e.g., sulfuric acid). The excess alcohol is distilled off, and the crude ester is extracted.[4]

-

Hydrolysis: The purified ester is then hydrolyzed back to the carboxylic acid using a base such as lithium hydroxide, followed by acidification.

Step 2: Amide Coupling

-

To a solution of the pyrrole-2-carboxylic acid derivative in a suitable aprotic solvent (e.g., dichloromethane, DMF), a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a combination of EDC and HOBt is added.

-

The mixture is stirred at room temperature for a specified time to activate the carboxylic acid.

-

The appropriate amine (e.g., ethylamine) is then added to the reaction mixture.

-

The reaction is stirred until completion, which is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and the solvent is removed under reduced pressure.

Step 3: Purification

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted pyrrole-2-carboxamide.[5]

Biological Activity and Therapeutic Targets

The this compound scaffold has been successfully employed to develop inhibitors for a range of important biological targets.

Kinase Inhibition in Oncology

The most prominent application of this scaffold is in the development of kinase inhibitors for cancer therapy.

VEGFR-2 Inhibition and Anti-Angiogenesis:

Derivatives of this scaffold are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[6][7] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors prevent its activation and downstream signaling.

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

JAK2 Inhibition:

The pyrrole-2-carboxamide scaffold has also been utilized to develop potent and selective inhibitors of Janus Kinase 2 (JAK2).[8] Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative disorders.

Antimicrobial Activity

MmpL3 Inhibition in Tuberculosis:

Recent research has identified pyrrole-2-carboxamide derivatives as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter for mycolic acids in Mycobacterium tuberculosis.[5][9][10] Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death. This presents a promising strategy for the development of new anti-tuberculosis drugs, including those effective against drug-resistant strains.[5][9]

Antiviral Potential:

The versatility of the pyrrole-2-carboxamide scaffold extends to antiviral applications. Derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[11] Additionally, N-substituted pyrrole-based heterocycles have shown promise as broad-spectrum filoviral entry inhibitors.[12]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrrole ring and the carboxamide nitrogen. The following tables summarize key quantitative data and SAR insights from various studies.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrole-2-Carboxamide Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Sunitinib (SU11248) | VEGFR-2 | - | |

| Sunitinib (SU11248) | PDGFRβ | - | [3] |

| Compound 16 (NMS-P830) | JAK2 | - | [8] |

| Compound 28 (NMS-P953) | JAK2 | - | |

| Thieno[2,3-d]pyrimidine 21e | VEGFR-2 | 21 | [7] |

| Thieno[2,3-d]pyrimidine 21b | VEGFR-2 | 33.4 | [7] |

Key SAR Insights for Kinase Inhibitors:

-

Pyrrole Ring Substitution: The presence of specific substituents at the 4- and 5-positions of the pyrrole ring is crucial for potent kinase inhibition. For instance, in Sunitinib, the 2,4-dimethyl substitution and the 5-(indolin-2-one)methylene group are key for binding to the ATP pocket of VEGFR and PDGFR.

-

Amide Substitution: The nature of the substituent on the carboxamide nitrogen influences solubility, cell permeability, and interaction with the solvent-exposed region of the kinase. The diethylaminoethyl side chain of Sunitinib is critical for its favorable pharmacokinetic properties.[3]

Table 2: Antimicrobial Activity of Pyrrole-2-Carboxamide Derivatives

| Compound ID | Target Organism/Enzyme | MIC (µg/mL) or IC50 | Reference |

| Compound 32 | M. tuberculosis (MmpL3) | < 0.016 | [5][9] |

| ENBHEDPC | M. tuberculosis H37Rv | 0.7 | [13] |

| Pyridopyrrolopyrimidine 29 | SARS-CoV-2 Mpro | IC50 in low µM | [11] |

Key SAR Insights for MmpL3 Inhibitors:

-

Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhances anti-TB activity.[5][9]

-

Bulky substituents on the carboxamide moiety significantly improve potency.[5][9]

-

The hydrogens on the pyrrole and carboxamide nitrogens are crucial for activity, likely participating in key hydrogen bonding interactions with the target protein.[5]

Biological Evaluation Workflow

The biological evaluation of novel this compound derivatives typically follows a standardized workflow to assess their potency, selectivity, and potential as therapeutic agents.

Caption: Standard Biological Evaluation Workflow for Novel Drug Candidates.

Conclusion

The this compound scaffold has proven to be a highly valuable and adaptable core in medicinal chemistry. Its synthetic tractability and the ability to modulate its properties through substitution have led to the discovery of potent and selective inhibitors for a variety of therapeutic targets. The clinical success of Sunitinib stands as a testament to the potential of this scaffold in oncology. Ongoing research continues to explore its application in other areas, including infectious diseases, with promising results. For drug discovery and development professionals, the this compound core remains a compelling starting point for the design of next-generation targeted therapies.

References

- 1. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vlifesciences.com [vlifesciences.com]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of Pyrrole-2-Carboxamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-silico modeling of pyrrole-2-carboxamide derivatives, a class of compounds with significant therapeutic potential. Due to the limited availability of specific data for "N-Ethyl-1H-pyrrole-2-carboxamide," this document focuses on a closely related and well-studied class of pyrrole-2-carboxamides that act as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). These compounds are promising candidates for the treatment of drug-resistant tuberculosis.[1]

The guide will detail the computational methodologies used to predict and analyze the interactions of these compounds with their biological target, present key quantitative data, and outline the experimental protocols for model validation.

Introduction to Pyrrole-2-Carboxamides and MmpL3

Pyrrole-2-carboxamides are a versatile class of heterocyclic compounds that form the core structure of numerous therapeutic agents.[2][3] Their derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] A significant area of research has focused on their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.

One of the key molecular targets for these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein involved in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this process, leading to bacterial death. The structure-activity relationship (SAR) studies of pyrrole-2-carboxamides have revealed that modifications to the pyrrole ring and the carboxamide group can significantly impact their anti-TB activity.[1]

In-Silico Modeling of Pyrrole-2-Carboxamide Interactions with MmpL3

In-silico modeling plays a pivotal role in understanding the molecular interactions between pyrrole-2-carboxamide derivatives and MmpL3, guiding the design of more potent inhibitors. Molecular docking is a primary computational technique used to predict the binding mode and affinity of these small molecules within the MmpL3 binding pocket.

Molecular Docking Studies

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor. For the pyrrole-2-carboxamide derivatives, these studies have been instrumental in elucidating the key interactions that contribute to their inhibitory activity against MmpL3.

Key Findings from Docking Studies:

-

Hydrogen Bonding: The hydrogens on the pyrrole-2-carboxamide moiety are crucial for potent activity. Docking studies have shown that the amide group can form hydrogen bonds with key residues in the MmpL3 binding site, such as ASP645.[1]

-

Hydrophobic Interactions: Bulky substituents on the carboxamide and phenyl groups attached to the pyrrole ring can engage in hydrophobic interactions within the S3, S4, and S5 pockets of the MmpL3 protein, enhancing binding affinity.[1]

-

Structure-Activity Relationship (SAR): Computational models have successfully explained the observed SAR. For instance, the replacement of the pyrrole hydrogen with a methyl group significantly reduces activity, which correlates with the loss of a critical hydrogen bond in the docked pose.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from structure-activity relationship studies of various pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv and their cytotoxicity.

| Compound ID | R1 | R2 | MIC (μg/mL) | IC50 (μg/mL) |

| 5 | 2,4-dichlorophenyl | adamantyl | <0.016 | >64 |

| 12 | 2,4-dichlorophenyl (N-methyl pyrrole) | adamantyl | 3.7 | >64 |

| 13 | 2,4-dichlorophenyl (N-methyl pyrrole, N-methyl amide) | adamantyl | >32 | >64 |

| 14 | 2-chlorophenyl | adamantyl | 0.061 | >64 |

| 15 | 4-chlorophenyl | adamantyl | 0.031 | >64 |

| 16 | 2-fluorophenyl | adamantyl | <0.016 | >64 |

| 17 | 3-fluorophenyl | adamantyl | <0.016 | >64 |

| 18 | 4-fluorophenyl | adamantyl | <0.016 | >64 |

Data extracted from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors.[1]

Experimental Protocols

This section details the methodologies for the key in-silico and in-vitro experiments cited in the study of pyrrole-2-carboxamide derivatives.

In-Silico Modeling Protocol: Molecular Docking

Objective: To predict the binding mode of pyrrole-2-carboxamide derivatives within the MmpL3 active site.

Methodology:

-

Protein Preparation: The crystal structure of MmpL3 is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: The 3D structures of the pyrrole-2-carboxamide derivatives are generated and energy-minimized using a suitable force field.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the prepared ligands into the defined binding site of the MmpL3 protein. The binding site is typically defined based on the location of a co-crystallized ligand or known active site residues.

-

Pose Analysis and Scoring: The resulting docking poses are analyzed to identify the most favorable binding modes based on scoring functions that estimate the binding affinity. The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are visualized and analyzed.

In-Vitro Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of the pyrrole-2-carboxamide derivatives required to inhibit the growth of M. tuberculosis.

Methodology:

-

Bacterial Culture: M. tuberculosis H37Rv is cultured in an appropriate broth medium.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Serial Dilution: A series of twofold dilutions of the compounds are prepared in a 96-well microplate.

-

Inoculation: A standardized inoculum of the bacterial culture is added to each well.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C) for a specified period.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualization of In-Silico Modeling Workflow

The following diagram illustrates the general workflow for the in-silico modeling and experimental validation of pyrrole-2-carboxamide derivatives.

Caption: Workflow for in-silico modeling and experimental validation of MmpL3 inhibitors.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 4. benthamscience.com [benthamscience.com]

- 5. sciprofiles.com [sciprofiles.com]

Technical Guide: Synthesis of N-Ethyl-1H-pyrrole-2-carboxamide from Pyrrole

Abstract

This document provides a comprehensive technical guide for the synthesis of N-Ethyl-1H-pyrrole-2-carboxamide, a valuable scaffold in medicinal chemistry, starting from pyrrole.[1][2] The synthesis is presented as a robust two-step process. The initial step involves the regioselective formylation of the pyrrole ring at the C2 position via the Vilsmeier-Haack reaction to yield the key intermediate, pyrrole-2-carbaldehyde. The subsequent step details a modern and efficient direct oxidative amidation of this intermediate with ethylamine to produce the target compound. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility for researchers in the field.

Introduction

Pyrrole-2-carboxamide derivatives are significant structural motifs present in numerous biologically active compounds, including pharmaceuticals and natural products.[3] Their utility as scaffolds in drug discovery, particularly in the development of inhibitors for targets like Mycobacterial Membrane Protein Large 3 (MmpL3), underscores the need for efficient and scalable synthetic routes.[1][2] This guide outlines a reliable pathway for the preparation of this compound, focusing on established and high-yielding methodologies suitable for a laboratory setting.

The selected synthetic strategy prioritizes efficiency and selectivity, beginning with the well-established Vilsmeier-Haack formylation, which is a mild and effective method for introducing an aldehyde group onto electron-rich aromatic rings like pyrrole.[4][5] For the subsequent conversion of the aldehyde to the target amide, this guide employs a direct oxidative amidation protocol. This modern approach is advantageous as it avoids the multi-step process of first oxidizing the aldehyde to a carboxylic acid and then performing a separate amide coupling reaction.[6][7]

Overall Synthesis Workflow

The synthesis of this compound from pyrrole is achieved in two primary transformations:

-

Step 1: Vilsmeier-Haack Formylation: Pyrrole is converted to pyrrole-2-carbaldehyde.

-

Step 2: Oxidative Amidation: Pyrrole-2-carbaldehyde is reacted with ethylamine in the presence of an oxidizing agent to yield this compound.

Caption: Overall two-step synthesis pathway from pyrrole.

Experimental Protocols & Data

Step 1: Vilsmeier-Haack Formylation of Pyrrole

This procedure details the synthesis of the key intermediate, pyrrole-2-carbaldehyde, from freshly distilled pyrrole. The Vilsmeier-Haack reaction utilizes a formylating agent, the Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5]

Table 1: Reagents and Conditions for Pyrrole-2-carbaldehyde Synthesis

| Reagent/Parameter | Moles (Equivalents) | Quantity | Conditions |

| Pyrrole | 1.0 (1.0) | 67 g | Freshly distilled |

| Dimethylformamide (DMF) | 1.1 (1.1) | 80 g | Anhydrous |

| Phosphorus oxychloride (POCl₃) | 1.1 (1.1) | 169 g | --- |

| Ethylene dichloride | --- | 500 mL | Solvent |

| Sodium acetate trihydrate | 5.5 (5.5) | 750 g | For hydrolysis |

| Temperature | --- | --- | 10-20°C (addition), Reflux |

| Reaction Time | --- | --- | ~2 hours total |

| Reported Yield | --- | --- | 78-79% (purified) |

Detailed Protocol:

-

Reagent Preparation: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of dimethylformamide.

-

Vilsmeier Reagent Formation: Immerse the flask in an ice bath. While maintaining the internal temperature between 10–20°C, add 169 g (1.1 moles) of phosphorus oxychloride through the dropping funnel over a period of 15 minutes. An exothermic reaction will occur.

-

Reaction Setup: Remove the ice bath and stir the mixture for 15 minutes. Replace the ice bath and add 250 mL of ethylene dichloride.

-

Addition of Pyrrole: Once the internal temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 mL of ethylene dichloride via the dropping funnel over 1 hour.

-

Reaction: After the addition is complete, replace the ice bath with a heating mantle and stir the mixture at reflux for 15 minutes. A significant amount of hydrogen chloride gas will evolve.

-

Hydrolysis: Cool the mixture to 25–30°C. Cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 liter of water. Once the initial effervescence subsides, add the remaining solution rapidly.

-

Work-up: Heat the mixture to reflux with vigorous stirring for another 15 minutes. Cool the mixture and transfer it to a separatory funnel.

-

Extraction: Separate the ethylene dichloride layer. Extract the aqueous phase three times with a total of ~500 mL of ether.

-

Purification: Combine the organic extracts (ethylene dichloride and ether) and wash them cautiously with three 100-mL portions of saturated aqueous sodium carbonate solution. Dry the organic solution over anhydrous sodium carbonate, filter, and remove the solvents by distillation. The crude product is then purified by vacuum distillation to yield pyrrole-2-carbaldehyde.

Step 2: Oxidative Amidation of Pyrrole-2-carbaldehyde

This protocol describes a non-traditional, direct synthesis of this compound from pyrrole-2-carbaldehyde and ethylamine. The reaction is facilitated by a catalytic amount of tetrabutylammonium iodide (nBu₄NI or TBAI) and uses tert-Butyl hydroperoxide (TBHP) as the oxidant.[6][7] This method is operationally simple and proceeds under mild conditions.[6]

Table 2: Reagents and Conditions for this compound Synthesis

| Reagent/Parameter | Moles (Equivalents) | Quantity (for 1 mmol scale) | Conditions |

| Pyrrole-2-carbaldehyde | 1.0 (1.0) | 95 mg | Starting Material |

| Ethylamine | 2.0 (2.0) | Varies (e.g., 70% aq. solution) | Amine Source |

| nBu₄NI (TBAI) | 0.2 (20 mol%) | 74 mg | Catalyst |

| TBHP (70% aq.) | 3.0 (3.0) | ~0.39 mL | Oxidant |

| Dichloroethane (DCE) | --- | 2 mL | Solvent |

| Temperature | --- | --- | 80-90°C |

| Reaction Time | --- | --- | 12-24 hours |

| Reported Yield | --- | --- | Good to Excellent (General)[6] |

Detailed Protocol:

-

Reaction Setup: To a screw-capped reaction vial, add pyrrole-2-carbaldehyde (1.0 mmol), nBu₄NI (0.2 mmol), and dichloroethane (2 mL).

-

Addition of Reagents: Add ethylamine (2.0 mmol) to the mixture, followed by the dropwise addition of 70% aqueous TBHP (3.0 mmol).

-

Reaction: Securely cap the vial and place it in a preheated oil bath at 80–90°C. Stir the reaction mixture for 12–24 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (using an appropriate eluent system such as hexane/ethyl acetate) to afford the pure this compound.

Conclusion

The synthetic route detailed in this guide, employing a Vilsmeier-Haack formylation followed by a direct oxidative amidation, represents an efficient and reliable method for producing this compound from pyrrole. The protocols are based on well-documented procedures and offer good to excellent yields. This technical guide provides the necessary quantitative data and procedural details to enable researchers to successfully synthesize this valuable chemical entity for applications in drug discovery and development.

Disclaimer: The procedures outlined in this document are intended for use by trained chemical researchers in a controlled laboratory setting. All reactions should be performed with appropriate personal protective equipment and engineering controls. The user is responsible for conducting a thorough risk assessment before beginning any experimental work.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 6. Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-Ethyl-1H-pyrrole-2-carboxamide" CAS number and chemical structure

An In-depth Technical Guide on Pyrrole-2-Carboxamides

A comprehensive overview of the synthesis, properties, and biological significance of pyrrole-2-carboxamide and its derivatives, including the theoretical basis for N-Ethyl-1H-pyrrole-2-carboxamide.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Pyrrole-2-Carboxamides

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of biologically active molecules and natural products.[1] Its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties.[2][3] The pyrrole-2-carboxamide scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutic agents. This guide focuses on the chemical properties, synthesis, and biological context of 1H-pyrrole-2-carboxamide, providing a foundation for the study of its N-alkylated derivatives like this compound.

Physicochemical Properties and Identification

1H-Pyrrole-2-carboxamide

This is the parent compound from which this compound is derived. Its identification and properties are well-documented.

| Property | Value | Reference |

| CAS Number | 4551-72-8 | [4] |

| Molecular Formula | C₅H₆N₂O | [4] |

| Molecular Weight | 110.11 g/mol | [5] |

| IUPAC Name | 1H-pyrrole-2-carboxamide | [4] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

This compound (Theoretical)

While a specific CAS number is not available, the fundamental properties can be predicted.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | This compound |

Chemical Structure

The chemical structure of 1H-pyrrole-2-carboxamide consists of a pyrrole ring with a carboxamide group attached at the second position. The structure of its N-ethyl derivative would feature an ethyl group on the nitrogen atom of the carboxamide.

Caption: Chemical structures of 1H-pyrrole-2-carboxamide and the predicted structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed through the amidation of a pyrrole-2-carboxylic acid derivative. A common and versatile method involves the conversion of the corresponding ethyl ester, Ethyl 1H-pyrrole-2-carboxylate, with an amine.

Synthesis of Ethyl 1H-pyrrole-2-carboxylate (Precursor)

Ethyl 1H-pyrrole-2-carboxylate (CAS: 2199-43-1) is a key intermediate.[6][7][8] A general procedure for its synthesis involves the reaction of pyrrole with trichloroacetyl chloride followed by alcoholysis.[9]

Experimental Protocol (Adapted from Organic Syntheses Procedure): [9]

-

Acylation of Pyrrole: Freshly distilled pyrrole is added dropwise to a stirred solution of trichloroacetyl chloride in anhydrous diethyl ether. The reaction is typically exothermic, causing the mixture to reflux.

-

Hydrolysis: After the addition is complete, an aqueous solution of potassium carbonate is slowly added to the reaction mixture.

-

Extraction and Purification: The organic layer is separated, dried with a drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation. The resulting crude 2-trichloroacetylpyrrole is then purified, often by crystallization from a solvent like hexane.

-

Alcoholysis to the Ester: The purified 2-trichloroacetylpyrrole is dissolved in ethanol. A solution of sodium ethoxide in ethanol is then added, and the mixture is heated under reflux.

-

Work-up and Final Purification: The reaction mixture is concentrated, and the residue is partitioned between ether and dilute hydrochloric acid. The ether layer is washed, dried, and concentrated. The final product, Ethyl 1H-pyrrole-2-carboxylate, is obtained by fractional distillation under reduced pressure.

Proposed Synthesis of this compound

The conversion of Ethyl 1H-pyrrole-2-carboxylate to this compound can be achieved through direct amidation with ethylamine.

Proposed Experimental Protocol:

-

Reaction Setup: Ethyl 1H-pyrrole-2-carboxylate is dissolved in a suitable solvent, such as ethanol or methanol.

-

Amine Addition: An excess of ethylamine (as a solution in a compatible solvent or as a gas) is added to the solution.

-

Reaction Conditions: The mixture is stirred, potentially with heating, for a period sufficient to ensure complete conversion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation and Purification: Upon completion, the solvent and excess ethylamine are removed under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent or by column chromatography.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the broader class of pyrrole-2-carboxamide derivatives has shown significant potential in drug discovery.

-

Antitubercular Activity: Several pyrrole-2-carboxamide derivatives have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the growth of Mycobacterium tuberculosis.[10] Structure-activity relationship (SAR) studies have indicated that the substituents on both the pyrrole nitrogen and the amide nitrogen play a critical role in the compound's efficacy.[10]

-

Antibacterial Potential: The pyrrole-2-carboxylate and pyrrole-2-carboxamide moieties are considered important pharmacophores in the development of new antibacterial agents.[2]

-

General Biological Significance: Pyrrole-based compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[3][11]

Conclusion and Future Directions

This compound represents an unexplored member of the promising pyrrole-2-carboxamide class of compounds. Based on established synthetic methodologies, its preparation from readily available starting materials is highly feasible. Future research should focus on the actual synthesis, characterization, and biological evaluation of this compound. Investigating its activity against various biological targets, such as bacterial or cancer cell lines, could reveal novel therapeutic applications and further elucidate the structure-activity relationships within this important chemical scaffold. The lack of current data highlights an opportunity for new research in the field of medicinal chemistry.

References

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem-contract.com [chem-contract.com]

- 8. Ethyl 1H-pyrrole-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for N-Ethyl-1H-pyrrole-2-carboxamide: An Application Note

Introduction

N-Ethyl-1H-pyrrole-2-carboxamide is a chemical compound belonging to the class of pyrrole carboxamides. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The synthesis of N-substituted pyrrole-2-carboxamides is a key step in the development of new therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via a standard amide coupling reaction, a widely used and versatile method in organic synthesis. The described procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Scheme

The synthesis of this compound is achieved through the coupling of 1H-pyrrole-2-carboxylic acid and ethylamine. This reaction is facilitated by the use of a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent, 1-hydroxybenzotriazole (HOBt). A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction.

Caption: Experimental workflow for the synthesis of this compound.

Palladium-Catalyzed Synthesis of N-Substituted Pyrroles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted pyrroles, a critical structural motif in pharmaceuticals and functional materials, utilizing palladium-catalyzed cross-coupling reactions. The following sections outline two prominent methods: the Buchwald-Hartwig amination of aryl chlorides and a denitrative N-arylation approach.

Introduction

N-substituted pyrroles are prevalent scaffolds in a vast array of biologically active compounds and advanced materials. The development of efficient and versatile synthetic methods to access these structures is of paramount importance in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of C-N bonds, offering a direct and modular approach to N-substituted pyrroles. This document details two effective palladium-catalyzed methodologies for the N-arylation of pyrrole, providing researchers with the necessary information to apply these techniques in their own laboratories.

Method 1: Buchwald-Hartwig Amination with Aryl Chlorides

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. This method allows for the coupling of a wide range of amines and related N-H containing compounds with aryl halides. The use of electron-rich and sterically hindered phosphine ligands is crucial for achieving high catalytic activity, particularly with less reactive aryl chlorides.

Catalytic Cycle for Buchwald-Hartwig N-Arylation of Pyrrole

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of pyrrole.

Application Notes

This protocol is particularly useful for coupling pyrrole with a variety of (hetero)aryl chlorides, which are often more readily available and cost-effective than the corresponding bromides or iodides. The use of a specific phosphine ligand, keYPhos, in combination with a palladium(II) precatalyst has been shown to be highly effective.[1][2] The reaction exhibits broad functional group tolerance, making it suitable for late-stage functionalization in complex molecule synthesis.

Quantitative Data

| Entry | Aryl Chloride | Product | Yield (%)[1] |

| 1 | 4-Chlorotoluene | 1-(p-tolyl)-1H-pyrrole | 92 |

| 2 | 4-Chloroanisole | 1-(4-methoxyphenyl)-1H-pyrrole | 95 |

| 3 | 4-Chlorobenzonitrile | 4-(1H-pyrrol-1-yl)benzonitrile | 85 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole | 91 |

| 5 | 1-Chloro-4-fluorobenzene | 1-(4-fluorophenyl)-1H-pyrrole | 88 |

| 6 | 2-Chloropyridine | 2-(1H-pyrrol-1-yl)pyridine | 75 |

| 7 | 3-Chloropyridine | 3-(1H-pyrrol-1-yl)pyridine | 82 |

| 8 | 4-Acetyl-1-chlorobenzene | 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one | 89 |

Experimental Protocol

General Procedure for N-Arylation of Pyrrole with Aryl Chlorides: [1]

-

To an oven-dried Schlenk tube is added Pd(dba)₂ (0.0024 mmol, 0.8 mol%), keYPhos (0.0024 mmol, 0.8 mol%), and tBuOLi (0.30 mmol, 1.0 equiv.).

-

The tube is evacuated and backfilled with nitrogen three times.

-

n-Heptane (3.0 mL), pyrrole (0.33 mmol, 1.1 equiv.), and the aryl chloride (0.30 mmol, 1.0 equiv.) are added sequentially via syringe.

-

The reaction mixture is stirred at 50 °C for 12 hours.

-

After completion, the reaction is cooled to room temperature and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-arylpyrrole.

Method 2: Denitrative N-Arylation with Nitroarenes

As an alternative to aryl halides, nitroarenes can serve as effective coupling partners in palladium-catalyzed N-arylation reactions. This "denitrative" coupling offers the advantage of utilizing readily available and often inexpensive nitroaromatic compounds as starting materials.

Experimental Workflow

Caption: Experimental workflow for denitrative N-arylation of pyrrole.

Application Notes

Quantitative Data

| Entry | Nitroarene | Product | Yield (%)[3] |

| 1 | Nitrobenzene | 1-phenyl-1H-pyrrole | 85 |

| 2 | 1-Methyl-4-nitrobenzene | 1-(p-tolyl)-1H-pyrrole | 89 |

| 3 | 1-Methoxy-4-nitrobenzene | 1-(4-methoxyphenyl)-1H-pyrrole | 92 |

| 4 | 4-Nitrobenzonitrile | 4-(1H-pyrrol-1-yl)benzonitrile | 78 |

| 5 | 1-Fluoro-4-nitrobenzene | 1-(4-fluorophenyl)-1H-pyrrole | 82 |

| 6 | 1-Nitro-4-(trifluoromethyl)benzene | 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole | 75 |

| 7 | 1-Acetyl-4-nitrobenzene | 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one | 88 |

| 8 | Methyl 4-nitrobenzoate | Methyl 4-(1H-pyrrol-1-yl)benzoate | 86 |

Experimental Protocol

General Procedure for Denitrative N-Arylation of Pyrrole: [3]

-

An oven-dried Schlenk tube is charged with Pd(acac)₂ (0.01 mmol, 2 mol%), BrettPhos (0.012 mmol, 2.4 mol%), and K₃PO₄ (1.0 mmol, 2.0 equiv.).

-

The tube is evacuated and backfilled with nitrogen three times.

-

The nitroarene (0.5 mmol, 1.0 equiv.), pyrrole (0.75 mmol, 1.5 equiv.), and dioxane (2.0 mL) are added via syringe.

-

The reaction mixture is stirred at 130 °C for 24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the N-arylpyrrole product.

Summary

The palladium-catalyzed N-arylation of pyrrole is a robust and versatile strategy for the synthesis of N-substituted pyrroles. The Buchwald-Hartwig amination using aryl chlorides and the denitrative coupling with nitroarenes represent two highly effective and complementary methods. The choice of method may be guided by the availability and cost of the starting materials. The detailed protocols and quantitative data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Application Note and Protocol for the Purification of N-Ethyl-1H-pyrrole-2-carboxamide by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of N-Ethyl-1H-pyrrole-2-carboxamide using silica gel column chromatography. The described methodology is based on established practices for the purification of pyrrole derivatives and related small molecules.[1][2][3]

Introduction

This compound is a substituted pyrrole derivative. Pyrrole carboxamides are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities.[3][4][5] The synthesis of such compounds often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of these compounds to a high degree of purity, which is essential for subsequent biological assays and further chemical transformations.[1][6]

The principle of this purification method relies on the differential partitioning of the components of the crude mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system). By carefully selecting the mobile phase, this compound can be effectively separated from impurities.

Materials and Methods

Materials

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (or Petroleum Ether/Cyclohexane)

-

Ethyl Acetate (EtOAc)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Triethylamine (TEA) (if required for acid-sensitive compounds)[7]

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Glass column for chromatography

-

Collection tubes

-

Rotary evaporator

Equipment

-

Fume hood

-

Balance

-

Beakers and flasks

-

Pipettes

-

UV lamp for TLC visualization

-

Staining solution (e.g., potassium permanganate)

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. This will allow for the effective separation of the desired compound from impurities.

-

Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity (e.g., 7:3, 1:1).[2][7]

-

Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under a UV lamp. If the compounds are not UV active, use a staining solution.

-

Rf Calculation: Calculate the Retention Factor (Rf) for each spot. The ideal solvent system for column chromatography will give the desired product an Rf value between 0.2 and 0.4.

Column Chromatography Protocol

-

Column Packing:

-

Secure a glass column vertically in a fume hood.

-

Prepare a slurry of silica gel in the initial, low-polarity solvent system (e.g., 95:5 hexane:EtOAc).

-

Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

-

Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

-